Cas no 1737-21-9 (Ethyl 4-fluoro-2-hydroxybenzoate)

Ethyl 4-fluoro-2-hydroxybenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-fluoro-2-hydroxybenzoate
- Benzoic acid,4-fluoro-2-hydroxy-, ethyl ester
- Ethyl 2-hydroxy-4-fluorobenzoate
- 4-Fluoro-2-hydroxy-benzoic acid ethyl ester
- 4-Fluor-salicylsaeure-aethylester
- MFCD06205199
- 1737-21-9
- Ethyl4-fluoro-2-hydroxybenzoate
- Ethyl 2-Hydroxy-4-fluorobenzoate
- Benzoic acid, 4-fluoro-2-hydroxy-, ethyl ester
- AMY30333
- AKOS006295766
- FT-0710898
- DTXSID80625992
- SXNJTQFUPJOBMO-UHFFFAOYSA-N
- 4-fluoro-2-hydroxybenzoic acid ethyl ester
- TS-02563
- SCHEMBL187298
- DB-101102
-
- MDL: MFCD06205199
- インチ: InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3
- InChIKey: SXNJTQFUPJOBMO-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C(C=C(C=C1)F)O
計算された属性
- せいみつぶんしりょう: 184.05400
- どういたいしつりょう: 184.054
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 46.5A^2
じっけんとくせい
- 密度みつど: 1.257
- ふってん: 242.581°C at 760 mmHg
- フラッシュポイント: 100.51°C
- 屈折率: 1.52
- PSA: 46.53000
- LogP: 1.70800
Ethyl 4-fluoro-2-hydroxybenzoate セキュリティ情報
Ethyl 4-fluoro-2-hydroxybenzoate 税関データ
- 税関コード:2918290000
- 税関データ:
中国税関コード:
2918290000概要:
2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%
Ethyl 4-fluoro-2-hydroxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC300809-250mg |
Ethyl 4-fluoro-2-hydroxybenzoate |
1737-21-9 | 250mg |
£75.00 | 2025-02-21 | ||
Cooke Chemical | BD2051948-1g |
Ethyl4-fluoro-2-hydroxybenzoate |
1737-21-9 | 95+% | 1g |
RMB 1668.80 | 2025-02-21 | |
A2B Chem LLC | AA91976-250mg |
Ethyl 4-fluoro-2-hydroxybenzoate |
1737-21-9 | 250mg |
$148.00 | 2024-04-20 | ||
A2B Chem LLC | AA91976-1g |
Ethyl 4-fluoro-2-hydroxybenzoate |
1737-21-9 | 1g |
$228.00 | 2024-01-03 | ||
Apollo Scientific | PC300809-1g |
Ethyl 4-fluoro-2-hydroxybenzoate |
1737-21-9 | 1g |
£132.00 | 2023-08-31 | ||
Alichem | A019096187-1g |
Ethyl 4-fluoro-2-hydroxybenzoate |
1737-21-9 | 95% | 1g |
319.20 USD | 2021-06-17 | |
1PlusChem | 1P001ZL4-250mg |
Benzoic acid, 4-fluoro-2-hydroxy-, ethyl ester |
1737-21-9 | 250mg |
$143.00 | 2024-06-19 | ||
Crysdot LLC | CD12132946-1g |
Ethyl 4-fluoro-2-hydroxybenzoate |
1737-21-9 | 95+% | 1g |
$600 | 2024-07-24 |
Ethyl 4-fluoro-2-hydroxybenzoate 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
Ethyl 4-fluoro-2-hydroxybenzoateに関する追加情報
Ethyl 4-fluoro-2-hydroxybenzoate (CAS No. 1737-21-9): A Comprehensive Overview
Ethyl 4-fluoro-2-hydroxybenzoate, identified by its Chemical Abstracts Service (CAS) number CAS No. 1737-21-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative of fluoro-substituted hydroxybenzoic acid has garnered attention due to its versatile applications and potential in drug development. The compound's unique structural features, characterized by a fluoro group at the para position relative to the hydroxyl group, contribute to its distinct chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The Ethyl 4-fluoro-2-hydroxybenzoate molecule exhibits notable solubility and stability, which are critical factors in pharmaceutical formulations. Its ability to undergo various chemical transformations, such as esterification and nucleophilic substitution, makes it a preferred building block for synthesizing more complex molecules. In recent years, the compound has been extensively studied for its role in developing novel therapeutic agents targeting a range of diseases.
One of the most compelling aspects of Ethyl 4-fluoro-2-hydroxybenzoate is its potential in medicinal chemistry. Researchers have explored its utility in creating bioactive molecules with anti-inflammatory, antimicrobial, and anticancer properties. The presence of the fluoro group enhances the metabolic stability and binding affinity of drug candidates, which is a crucial consideration in drug design. For instance, studies have demonstrated that fluoro-substituted compounds often exhibit improved pharmacokinetic profiles, leading to more effective therapeutic outcomes.
In the context of academic research, Ethyl 4-fluoro-2-hydroxybenzoate has been utilized in various synthetic protocols to develop novel heterocyclic compounds. These derivatives have shown promise in preclinical studies as potential treatments for neurological disorders, including Alzheimer's disease and Parkinson's disease. The hydroxyl and ester functionalities provide multiple sites for further chemical modification, allowing researchers to tailor the properties of the compound for specific biological targets.
The pharmaceutical industry has also recognized the significance of Ethyl 4-fluoro-2-hydroxybenzoate in drug discovery. Its incorporation into lead compounds has led to the development of several clinical candidates that are currently undergoing further investigation. The compound's ability to serve as a scaffold for structure-activity relationship (SAR) studies has been particularly valuable in optimizing drug candidates for better efficacy and reduced toxicity.
From an industrial perspective, the synthesis of Ethyl 4-fluoro-2-hydroxybenzoate involves well-established methodologies that ensure high yield and purity. Advanced catalytic techniques have been employed to enhance reaction efficiency and minimize byproduct formation. These advancements have not only improved the scalability of production but also reduced costs, making the compound more accessible for research and commercial applications.
The environmental impact of producing and utilizing Ethyl 4-fluoro-2-hydroxybenzoate is another area of interest. Efforts have been made to develop greener synthetic routes that reduce waste and energy consumption. These sustainable practices align with global initiatives to promote environmentally responsible chemical manufacturing, ensuring that the compound's benefits are realized without compromising ecological integrity.
In conclusion, Ethyl 4-fluoro-2-hydroxybenzoate (CAS No. 1737-21-9) represents a cornerstone in modern chemical research and pharmaceutical development. Its unique structural features and versatile reactivity make it an indispensable tool for scientists working on innovative therapeutics. As research continues to uncover new applications for this compound, its importance in advancing medical science is set to grow even further.
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